![molecular formula C13H15NO3 B8147413 Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate](/img/structure/B8147413.png)
Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Properties : A study found that methylation at specific positions in related compounds enhances their analgesic properties, indicating potential in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis of Drugs : A process for carboxylation of benzylic C-H bonds with CO2 has been developed, enabling the synthesis of various drugs. This research underscores the utility of such compounds in drug synthesis (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Antibacterial Activity : Polysubstituted derivatives of this compound have shown promising antibacterial activity against specific strains, suggesting potential in antimycobacterial therapies (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
Cholinesterase Inhibition : Proline-based carbamates, including derivatives of Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate, show potential as cholinesterase inhibitors, relevant in treatments for conditions like Alzheimer's disease (Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017).
Synthesis of Mitomycins : The compound has been used in the synthesis of intermediates for mitomycins, indicating its role in the development of cancer therapies (Kametani, Kigawa, & Ihara, 1979).
Antioxidant Activity : Novel derivatives of this compound have shown potent antioxidant activity, which is significant for various therapeutic applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Neuroprotective Agents : Certain derivatives have been evaluated as neuroprotective agents, with potential applications in improving learning and memory (Zhang, Quan, Zhao, Yang, Zhao, Liu, Cheng, & Ma, 2019).
properties
IUPAC Name |
benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10-12(15)7-8-14(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCSLUPXCTDRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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